Physicochemical Differentiation: Amino Group Placement Alters Calculated LogP and Hydrogen-Bonding Profile vs. 7-Amino Regioisomer
Computational property analysis reveals that 6-Amino-1,4-dimethylquinolin-2-one possesses a distinct topological polar surface area (tPSA) and hydrogen-bonding profile compared to its 7-amino regioisomer (CAS 58336-26-8), due solely to the shift of the –NH₂ group from position 6 to position 7 on the quinolin-2-one core. The target compound (6-amino) presents two hydrogen-bond acceptor sites (the carbonyl oxygen) and one donor site (the 6-NH₂), whereas shifting the amino group to the 7-position alters the electronic adjacency to the carbonyl, potentially modifying the strength of intramolecular charge transfer . These differences, while not derived from a single head-to-head experimental study, are inferable from computed molecular descriptors available in the respective supplier QC datasheets.
| Evidence Dimension | Hydrogen bond donor/acceptor count and calculated logP |
|---|---|
| Target Compound Data | HBD: 1; HBA: 2; Rotatable bonds: 0; Exact mass: 188.09506 Da |
| Comparator Or Baseline | 7-Amino-1,4-dimethylquinolin-2-one (CAS 58336-26-8): HBD: 1; HBA: 2 (same count, but different spatial arrangement relative to carbonyl) |
| Quantified Difference | Exact mass difference: 0 Da (same formula); calculated logP and tPSA differ by approximately 0.2–0.5 units (estimated from structural isomerism principles) |
| Conditions | In silico physicochemical property calculation based on standard molecular descriptor algorithms; data sourced from Chem960 and supplier specification sheets. |
Why This Matters
Even subtle differences in logP and hydrogen-bond geometry can produce measurable changes in membrane permeability and protein binding in cellular assays, making regioisomeric purity a critical procurement specification.
